[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine
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Overview
Description
[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine is an organic compound with the molecular formula C9H11F2N and a molecular weight of 171.19 g/mol . This compound is characterized by the presence of a difluoroethyl group attached to a phenyl ring, which is further connected to a methylamine group. It is used as a building block in pharmaceutical and chemical research due to its unique structural properties.
Preparation Methods
The synthesis of [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4-bromoacetophenone with difluoroethylamine under specific conditions to yield the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include bases, acids, and various catalysts, with reactions often conducted under controlled temperatures and pressures.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include a variety of functionalized derivatives.
Scientific Research Applications
[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine can be compared with other similar compounds:
Properties
Molecular Formula |
C9H11F2N |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)-N-methylaniline |
InChI |
InChI=1S/C9H11F2N/c1-9(10,11)7-3-5-8(12-2)6-4-7/h3-6,12H,1-2H3 |
InChI Key |
CQAKKWSJIWSSLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC)(F)F |
Origin of Product |
United States |
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